molecular formula C6H14ClN B586190 2-Chloro-N,N-diethylethyl-d4-amine CAS No. 1219908-93-6

2-Chloro-N,N-diethylethyl-d4-amine

Cat. No. B586190
M. Wt: 139.659
InChI Key: YMDNODNLFSHHCV-NZLXMSDQSA-N
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Description

“2-Chloro-N,N-diethylethyl-d4-amine” is an organic compound used as a building block in organic synthesis . It is also known by other names such as “2-(Diethylamino)ethyl chloride hydrochloride” and "2-Chlorotriethylamine hydrochloride" . The compound has a CAS Number of 869-24-9 .


Molecular Structure Analysis

The linear formula of “2-Chloro-N,N-diethylethyl-d4-amine” is (C2H5)2NCH2CH2Cl · HCl . It has a molecular weight of 172.10 . The compound contains chlorine, nitrogen, and hydrogen atoms, which are arranged in a specific structure.


Chemical Reactions Analysis

“2-Chloro-N,N-diethylethyl-d4-amine” is used as an alkylating reagent in various chemical reactions . For instance, it can be used in the synthesis of substituted oxindole derivatives, 1-substituted-5,6-dinitrobenzimidazoles, and thiophene-containing triarylmethane derivatives .


Physical And Chemical Properties Analysis

The compound forms crystals and has a melting point of 208-210 °C . It has an assay of 99% .

Scientific Research Applications

1. Soil Microbial Population and Biochemical Processes

2,4-Dichlorophenoxy acetate (2,4-D), which shares a structural similarity with 2-Chloro-N,N-diethylethyl-d4-amine, has been used in agriculture for decades. Research by Rai (1992) shows that long-term field applications of 2,4-D can significantly impact soil microbial populations and biochemical processes. This includes reductions in fungal, bacterial, and actinomycete populations, as well as in microbial biomass C and N.

2. Environmental Persistence and Dissipation

A study on the environmental behavior of 2,4-D, closely related to 2-Chloro-N,N-diethylethyl-d4-amine, indicated that the amine and ester forms of 2,4-D dissipate at equivalent rates in soil. This study by Wilson et al. (1997) is crucial for understanding the environmental impact of such compounds.

3. Synthesis of Deuterium-Labeled Analogs for Quantitative Analysis

The synthesis of deuterium-labeled analogs of cyclophosphamide, a process involving compounds structurally similar to 2-Chloro-N,N-diethylethyl-d4-amine, has been researched for quantitative analysis in human body fluids. This methodology, as described by Griggs & Jarman (1975), is pivotal for precise drug monitoring and pharmacokinetic studies.

4. Organic Reactions in Ionic Liquids

Research by Niedermaier et al. (2012) demonstrates the use of in situ X-ray photoelectron spectroscopy to monitor organic reactions involving compounds like 2-Chloro-N,N-diethylethyl-d4-amine in ionic liquids. This technique is valuable for understanding reaction mechanisms and element-specific changes.

5. Amination Kinetics in Polymer Chemistry

Studies such as those by Kawabe & Yanagita (1973) have explored the kinetics of amination reactions involving chloromethylated polystyrene and various amines, including structures similar to 2-Chloro-N,N-diethylethyl-d4-amine. This research contributes to the understanding of polymer modification and functionalization.

Safety And Hazards

The compound is classified as toxic . Therefore, it should be handled with care, and appropriate safety measures should be taken during its use and storage.

properties

IUPAC Name

2-chloro-1,1,2,2-tetradeuterio-N,N-diethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14ClN/c1-3-8(4-2)6-5-7/h3-6H2,1-2H3/i5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDNODNLFSHHCV-NZLXMSDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])Cl)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N,N-diethylethyl-d4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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